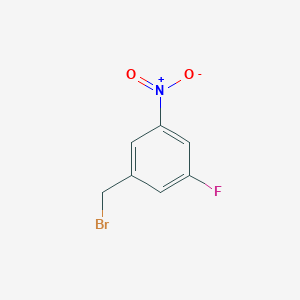

3-Fluoro-5-nitrobenzyl bromide

Übersicht

Beschreibung

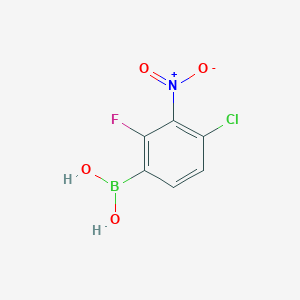

3-Fluoro-5-nitrobenzyl bromide is a chemical compound with the molecular formula C7H5BrFNO2 . It is also known by the name 1-(Bromomethyl)-3-fluoro-5-nitrobenzene .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-nitrobenzyl bromide is represented by the InChI code1S/C7H5BrFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 . The molecular weight of the compound is 234.02 . Physical And Chemical Properties Analysis

3-Fluoro-5-nitrobenzyl bromide is a solid compound . It has a molecular weight of 234.02 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

- Application : It has been employed in the synthesis of 1,4-disubstituted imidazoles . Imidazoles are heterocyclic compounds with diverse biological activities, including antifungal, antibacterial, and antiviral properties. Researchers use this reaction to create novel imidazole derivatives for drug development.

Imidazole Synthesis

Safety and Hazards

3-Fluoro-5-nitrobenzyl bromide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

Wirkmechanismus

Target of Action

Benzyl bromides are generally known to be reactive towards nucleophiles due to the presence of the bromine atom .

Mode of Action

3-Fluoro-5-nitrobenzyl bromide, like other benzyl bromides, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion . The exact mode of action can vary depending on the specific reaction conditions and the nucleophile involved .

Biochemical Pathways

It’s worth noting that benzyl bromides are often used in organic synthesis, including in the suzuki-miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .

Result of Action

The compound’s reactivity towards nucleophiles can result in various chemical transformations, depending on the specific reaction conditions and the nucleophile involved .

Action Environment

The action of 3-Fluoro-5-nitrobenzyl bromide can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the rate and outcome of its reactions with nucleophiles can be affected by the solvent used, the concentration of the reactants, and the temperature of the reaction .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGNYGZIPJHZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2405200.png)

![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B2405201.png)

![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)